3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Description
Chemical Identity and Properties 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with the molecular formula C₁₆H₁₄FN₃ and a molecular weight of 267.3 g/mol . Its structure features a 4-fluorophenyl group at position 3 of the pyrazole ring and a 4-methylphenyl (p-tolyl) group at position 1, with an amine substituent at position 5 (Figure 1). The compound’s SMILES notation is CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F, and its InChIKey is XUYXSEVDAHKAQM-UHFFFAOYSA-N . It is registered under CAS number 618092-86-7 but is currently listed as discontinued in commercial catalogs .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGAEUOSDJXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400239 | |
| Record name | 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-86-7 | |
| Record name | 5-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-fluorophenylhydrazine with 4-methylacetophenone in the presence of an acid catalyst to form the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. For instance, derivatives of this compound have been tested against breast and lung cancer cells, demonstrating promising results in reducing tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can potentially lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Material Science
Polymer Chemistry
In material science, this compound serves as a useful building block for synthesizing advanced polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polymer matrices to improve their performance in various applications, including coatings and composites .
Nanotechnology
The compound's properties have led to its exploration in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with pyrazole derivatives can enhance drug solubility and bioavailability, making it a valuable tool in targeted drug delivery applications .
Synthetic Chemistry
Building Block for Synthesis
this compound is utilized as a versatile building block in organic synthesis. Its structure enables chemists to create various derivatives through functionalization reactions, which can be tailored for specific applications in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in cross-coupling reactions, further expanding its utility in synthetic pathways .
Case Studies
Several case studies highlight the successful application of this compound in synthetic methodologies:
- Synthesis of Novel Anticancer Agents : Researchers have synthesized novel pyrazole derivatives by modifying the amine group of this compound to enhance anticancer activity. These studies demonstrate improved efficacy against resistant cancer cell lines compared to existing treatments .
- Development of Functionalized Polymers : Investigations into the incorporation of this compound into polymer systems have resulted in materials with enhanced barrier properties and thermal stability, suitable for packaging applications and protective coatings .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted pyrazole derivatives are widely studied for their biological activities, particularly as kinase inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Positional Isomerism and Substituent Effects
Key Example 1:
- Compound : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
- Substituents :
- Position 1: 2,4,6-Trichlorophenyl
- Position 3: Pyridin-4-yl
- Position 4: 4-Fluorophenyl
- Activity: This regioisomer of the target compound (fluorophenyl shifted to position 4) exhibits potent inhibition of cancer-related kinases (Src, B-Raf, EGFR, VEGFR2) with IC₅₀ values in the nanomolar range. Notably, it lost p38α MAP kinase inhibition observed in its positional isomer (fluorophenyl at position 3) .
- Significance : Demonstrates that fluorophenyl positioning (3 vs. 4) critically alters kinase selectivity .
Key Example 2:
- Compound : 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 1202030-30-5)
- Substituents :
- Position 1: 4-Fluorophenyl
- Position 4: 4-Methylphenyl
- Structural differences suggest divergent binding interactions compared to the target .
Substituent Modifications on the Aromatic Rings
Key Example 3:
- Compound : 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 618098-08-1)
- Substituents :
- Position 1: 4-Methoxyphenyl (vs. 4-methylphenyl in the target)
- Position 3: 4-Fluorophenyl
- No direct activity data are available, but such modifications often affect pharmacokinetics .
Key Example 4:
- Compound : 3-Ethyl-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 956268-27-2)
- Substituents :
- Position 1: Methyl
- Position 3: Ethyl
- Position 4: 4-Fluorophenyl
- Activity: Smaller alkyl groups (methyl, ethyl) at positions 1 and 3 may reduce steric hindrance, favoring binding to compact kinase pockets.
Functional Group Additions
Key Example 5:
- Compound: [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(piperidin-4-yloxy)phenyl]methanone (PQA)
- Substituents :
- Position 4: Carbonyl-linked piperidinyloxybenzoyl group
- This highlights the role of functional group complexity in modulating activity .
Comparative Data Table
Abbreviations : FP = fluorophenyl; MeP = methylphenyl; OMeP = methoxyphenyl; Py-4-yl = pyridin-4-yl; Cl₃P = 2,4,6-trichlorophenyl.
Biological Activity
3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, with the chemical formula CHFN and CAS number 618092-86-7, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl group and a methyl-substituted phenyl group, which contribute to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial efficacy .
Anticancer Properties
The anticancer activity of pyrazole derivatives has also been extensively researched. Compounds structurally related to this compound have been tested against multiple cancer cell lines. For example, certain derivatives exhibited growth inhibition with IC values ranging from 3.79 µM to 12.50 µM against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's reactivity and interaction with biological targets. Modifications at specific positions on the pyrazole ring can lead to varying degrees of potency against different cancer types or microbial strains .
| Compound | Target Activity | IC / MIC (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | 0.22 - 0.25 | Effective against Staphylococcus spp. |
| Similar Pyrazole Derivative | Anticancer (MCF7) | 3.79 - 12.50 | Inhibits tubulin polymerization |
| Another Derivative | Anticancer (NCI-H460) | 42.30 | Exhibits apoptosis |
Study on Antimicrobial Effects
A comprehensive study assessed the antimicrobial properties of several pyrazole derivatives, including those related to this compound. The study utilized time-kill assays and biofilm formation inhibition tests, confirming that these compounds effectively reduce bacterial viability and biofilm formation .
Evaluation of Anticancer Activity
Research involving various pyrazole derivatives demonstrated their potential as anticancer agents through in vitro assays on multiple cancer cell lines. Notably, one study reported that compounds with similar structures induced significant apoptosis in HeLa cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
